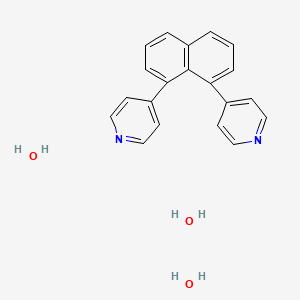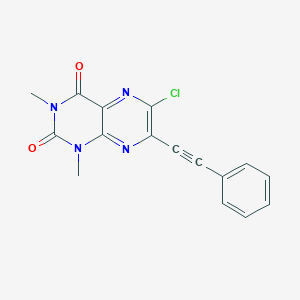![molecular formula C16H14O3S B12611804 (1R,5R)-1-(1-Naphthylsulfonyl)bicyclo[3.1.0]hexane-2-one CAS No. 909565-02-2](/img/structure/B12611804.png)
(1R,5R)-1-(1-Naphthylsulfonyl)bicyclo[3.1.0]hexane-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5R)-1-(1-Naphthylsulfonyl)bicyclo[3.1.0]hexane-2-one is a complex organic compound known for its unique bicyclic structure. This compound features a naphthylsulfonyl group attached to a bicyclo[3.1.0]hexane ring system, making it a subject of interest in various fields of chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-1-(1-Naphthylsulfonyl)bicyclo[3.1.0]hexane-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the bicyclic core. The naphthylsulfonyl group is then introduced through a sulfonylation reaction, often using reagents like naphthalenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization step and large-scale sulfonylation processes to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,5R)-1-(1-Naphthylsulfonyl)bicyclo[3.1.0]hexane-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The naphthylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Applications De Recherche Scientifique
(1R,5R)-1-(1-Naphthylsulfonyl)bicyclo[3.1.0]hexane-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of (1R,5R)-1-(1-Naphthylsulfonyl)bicyclo[3.1.0]hexane-2-one involves its interaction with specific molecular targets. The naphthylsulfonyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the bicyclic core provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,5R)-1-(1-Naphthylsulfonyl)bicyclo[3.1.0]hexane-2-one: shares similarities with other bicyclic compounds and sulfonyl derivatives, such as bicyclo[3.1.0]hexane-2-one and naphthylsulfonyl chloride.
Pyrazole derivatives: These compounds also feature nitrogen-containing heterocycles and are used in various applications.
Imidazole derivatives: Known for their versatility in chemical synthesis and biological activities.
Uniqueness
What sets this compound apart is its unique combination of a rigid bicyclic structure and a naphthylsulfonyl group. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
909565-02-2 |
|---|---|
Formule moléculaire |
C16H14O3S |
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
(1R,5R)-1-naphthalen-1-ylsulfonylbicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C16H14O3S/c17-15-9-8-12-10-16(12,15)20(18,19)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,12H,8-10H2/t12-,16-/m1/s1 |
Clé InChI |
IEVWZRMTYHOZCQ-MLGOLLRUSA-N |
SMILES isomérique |
C1CC(=O)[C@@]2([C@H]1C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
SMILES canonique |
C1CC(=O)C2(C1C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-ol](/img/structure/B12611731.png)
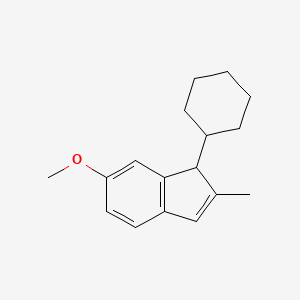
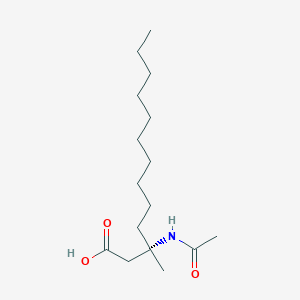

![4-Piperidinone, 1-[5-(4-fluorobenzoyl)-3-(4-pyridinyl)-2-thienyl]-](/img/structure/B12611750.png)
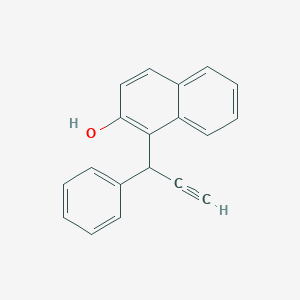
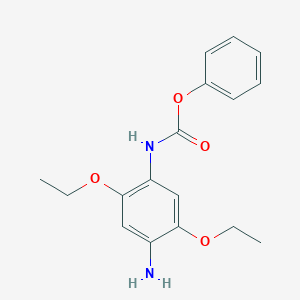
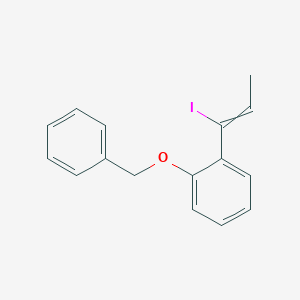

![Acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester](/img/structure/B12611785.png)
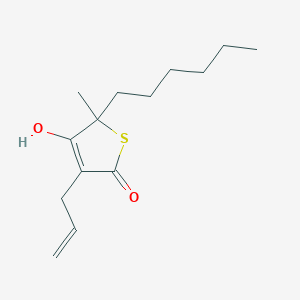
![[(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12611789.png)
